3,6-Dihydroxyphthalic acid chemical formula and structure
3,6-Dihydroxyphthalic acid chemical formula and structure
An In-Depth Technical Guide to 3,6-Dihydroxyphthalic Acid: Synthesis, Properties, and Scientific Context
Core Chemical Identity of 3,6-Dihydroxyphthalic Acid
3,6-Dihydroxyphthalic acid is a benzenepolycarboxylic acid, a class of organic compounds characterized by a benzene ring substituted with multiple carboxyl groups and, in this case, hydroxyl groups. Its specific structure, with two carboxylic acid groups and two hydroxyl groups, makes it a molecule of interest for applications in coordination chemistry, polymer science, and as an intermediate in the synthesis of complex organic molecules. Its formal identification is crucial for researchers in chemical synthesis and materials science.
Chemical Structure
The molecular structure consists of a benzene ring with two carboxylic acid groups in the 1 and 2 positions, and two hydroxyl groups in the 3 and 6 positions. This arrangement dictates its chemical reactivity, solubility, and potential for intermolecular interactions such as hydrogen bonding.
Caption: Chemical structure of 3,6-Dihydroxyphthalic acid.
Nomenclature and Key Identifiers
For accurate documentation and procurement, a compound is defined by its various identifiers. 3,6-Dihydroxyphthalic acid is cataloged under several standard chemical information systems.
| Identifier | Value | Source |
| IUPAC Name | 3,6-dihydroxybenzene-1,2-dicarboxylic acid | N/A |
| CAS Number | 3786-46-7 | [1][2] |
| Molecular Formula | C₈H₆O₆ | [2] |
| Molecular Weight | 198.133 g/mol | [2] |
| MDL Number | MFCD00096284 | [2] |
It is important to note that this compound is considered a rare or unique chemical, and comprehensive analytical data is not always collected by suppliers.[2] Researchers should assume the responsibility of confirming the product's identity and purity upon acquisition.[2]
Synthesis Methodologies
The synthesis of 3,6-Dihydroxyphthalic acid is non-trivial due to the challenge of achieving the specific 1,2-dicarboxy-3,6-dihydroxy substitution pattern on the benzene ring. Standard electrophilic aromatic substitution reactions can be difficult to control regioselectively. The following protocols outline viable, albeit distinct, approaches to its synthesis, reflecting different strategic considerations in organic chemistry.
Synthesis via Hydrolysis of 3,6-Dihydroxyphthalonitrile
This method represents a robust, two-stage approach that first constructs a precursor molecule, 3,6-dihydroxyphthalonitrile, from a readily available starting material, p-benzoquinone. The nitrile groups are then hydrolyzed to the desired carboxylic acids. This strategy is effective because the initial reaction with cyanide establishes the correct positions for the eventual carboxyl groups.
Caption: Workflow for synthesis from p-benzoquinone.
Experimental Protocol:
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Part A: Preparation of 3,6-Dihydroxyphthalonitrile [3]
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Reaction Setup: Dissolve 20 g of p-benzoquinone in 60 ml of alcohol. Separately, prepare a cold mixture of 25 ml of concentrated sulfuric acid and 50 ml of alcohol. Add this acidic alcohol mixture to the p-benzoquinone solution.
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Scientific Rationale: The use of a cold, acidic medium is crucial for controlling the reactivity of the subsequent addition of cyanide and preventing polymerization or undesired side reactions of the benzoquinone.
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Cyanation: Cool the reaction mixture thoroughly in a freezing bath (e.g., ice-salt). Slowly add a 50% aqueous solution of potassium cyanide (KCN) until a green fluorescence is observed and the solution becomes alkaline. Approximately 110 g of the KCN solution will be required.
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Causality: The cyanide ion acts as a nucleophile, adding to the quinone system. The reaction proceeds until the aromatic dinitrile is formed. The fluorescence change is a key visual indicator of reaction progress. Extreme caution is required when handling potassium cyanide and when acidifying the solution, as this can release toxic hydrogen cyanide gas.
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Workup: Acidify the mixture with sulfuric acid. Remove the alcohol by distillation under reduced pressure. The remaining residue is the crude 3,6-dihydroxyphthalonitrile.
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Purification: Wash the residue with water and recrystallize from hot water, using activated charcoal to remove colored impurities. The product crystallizes as pale yellow leaflets.
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Part B: Hydrolysis to 3,6-Dihydroxyphthalic Acid
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Hydrolysis Reaction: Suspend the purified 3,6-dihydroxyphthalonitrile in a solution of concentrated hydrochloric acid or a strong base like 40% aqueous sodium hydroxide.
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Heating: Heat the mixture under reflux for several hours. The progress of the hydrolysis of both nitrile groups to carboxylic acids can be monitored by thin-layer chromatography (TLC).
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Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide on the nitrile carbon. Both pathways ultimately yield the carboxylic acid and ammonia (or ammonium salt).
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Isolation: After cooling, if using acid hydrolysis, the product may precipitate directly and can be collected by filtration. If using base hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the 3,6-dihydroxyphthalic acid.
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Final Purification: The crude acid can be further purified by recrystallization from a suitable solvent like water or an aqueous alcohol mixture.
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Synthesis via Aromatization of a Cyclohexanedione Precursor
An alternative strategy, outlined in patent literature, involves the construction of a substituted cyclohexanedione dicarboxylic acid diester, followed by an oxidation/aromatization step to form the dihydroxyphthalic acid derivative.[4]
Experimental Protocol (Conceptual Steps):
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Precursor Formation: A mixed solution of a cyclohexanedione dicarboxylic acid diester and a polar solvent is prepared.[4]
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Oxidative Aromatization: An oxidant is added to the solution at an elevated temperature (e.g., 80-100 °C) in the presence of iodine and an iodine salt, which act as catalysts. The reaction proceeds for 3-6 hours.[4]
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Expertise: This step is the core of the synthesis, converting the alicyclic ring into a stable aromatic system. The choice of oxidant and reaction conditions is critical to achieving high yield without degrading the product.
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Ester Hydrolysis: The resulting dihydroxyphthalic acid diester is then hydrolyzed to the final diacid using a strong base (e.g., NaOH) under an inert atmosphere (N₂), followed by acidification.[4]
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Purification: The final product is isolated via filtration, washing, and recrystallization from a mixed solvent system.[4]
Applications and Research Context
While the broader class of dihydroxy- and hydroxybenzoic acids has found applications in various fields, specific, well-documented uses for 3,6-dihydroxyphthalic acid are not prevalent in the scientific literature. Its utility is primarily inferred from the functions of its isomers and related compounds.
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As a Monomer: Isomers like 3,4-dihydroxyphthalic acid are considered useful monomers for creating functional polymer materials.[5] The structure of 3,6-dihydroxyphthalic acid, with its four functional groups, similarly suggests potential as a building block for polyesters, polyamides, or metal-organic frameworks (MOFs) where its specific geometry could lead to novel material properties.
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As a Chemical Intermediate: More commonly, molecules with this level of functionality serve as intermediates in multi-step organic synthesis. For instance, 2,5-dihydroxyterephthalic acid is an important intermediate for agrochemicals, pharmaceuticals, and dyestuffs.[6][7] The hydroxyl and carboxyl groups of the 3,6-isomer can be selectively modified or used as directing groups for further substitutions on the aromatic ring, enabling the synthesis of more complex target molecules.
For drug development professionals, while 3,6-dihydroxyphthalic acid itself may not be a primary active pharmaceutical ingredient (API), its structural motif could be incorporated into larger molecules as a chelating agent for metal ions or as a rigid scaffold to orient other pharmacologically active groups.
Conclusion
3,6-Dihydroxyphthalic acid is a specialized chemical defined by the formula C₈H₆O₆ and CAS number 3786-46-7.[1][2] Its synthesis requires regioselective control, achievable through multi-step pathways starting from common precursors like p-benzoquinone or via the aromatization of specifically designed alicyclic systems.[3][4] While direct applications are not extensively reported, its structure provides significant potential as a monomer for advanced materials and as a versatile intermediate for organic synthesis in the pharmaceutical and chemical industries. Researchers working with this compound should be prepared to perform thorough characterization due to its status as a rare chemical.
References
- Vertex AI Search Result.
- 3,6-DIHYDROXYPHTHALIC ACID AldrichCPR - Sigma-Aldrich.
- 3,5-Dihydroxyphthalic acid | C8H6O6 | CID 3083792 - PubChem.
- Preparation of 3,6-dihydroxyphthalonitrile - PrepChem.com.
- CN101239905B - The preparation method of dihydroxyphthalic acid - Google P
- Phthalic acid and deriv
- US5523220A - Method for producing 3,4-dihydroxyphthalic acid - Google P
- Improved one-pot synthesis of 4,6-dihydroxyisophthalic acid and 2,3-dihydroxyterephthalic acid - ResearchG
- Chemical Identifiers - Thermo Scientific Chemicals.
- 2,5-Dihydroxyterephthalic acid | 610-92-4 - ChemicalBook.
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